REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br>C(O)(=O)C>[N:1]1([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
4-(piperidin-1-ylethyl)-anisole
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethanol
|
Type
|
DISSOLUTION
|
Details
|
The salt is dissolved in 30 ml of water
|
Type
|
CUSTOM
|
Details
|
the free base is precipitated with concentrated aqueous ammonia solution
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |